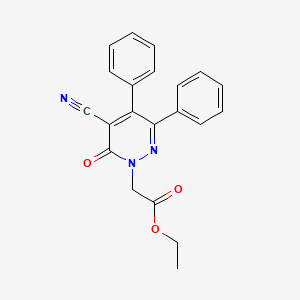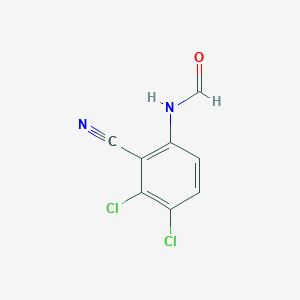![molecular formula C18H10Cl4N2O2 B13999140 2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 67620-11-5](/img/structure/B13999140.png)
2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two chlorine atoms and two 2-chlorophenylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with 2-chloroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-diene compounds.
科学的研究の応用
2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: A related compound with similar chemical properties but lacking the 2-chlorophenylamino groups.
2,5-Dichloro-3,6-bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione: A derivative with methoxy groups instead of chlorine atoms.
2,5-Dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione: A compound with carbazole groups, offering different reactivity and applications.
Uniqueness
2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of chlorine and 2-chlorophenylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
特性
CAS番号 |
67620-11-5 |
|---|---|
分子式 |
C18H10Cl4N2O2 |
分子量 |
428.1 g/mol |
IUPAC名 |
2,5-dichloro-3,6-bis(2-chloroanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H10Cl4N2O2/c19-9-5-1-3-7-11(9)23-15-13(21)18(26)16(14(22)17(15)25)24-12-8-4-2-6-10(12)20/h1-8,23-24H |
InChIキー |
CIRMEUSNPBMFOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)


![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)






